molecular formula C3HClF4 B8723730 1-Chloro-1,3,3,3-tetrafluoropropene

1-Chloro-1,3,3,3-tetrafluoropropene

Cat. No.: B8723730
M. Wt: 148.48 g/mol
InChI Key: PNWJILFKWURCIR-UHFFFAOYSA-N
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Description

1-Chloro-1,3,3,3-tetrafluoropropene (CAS 460-71-9) is a fluorinated olefin with the molecular formula C₃HClF₄ and a molecular weight of 148.48 g/mol. It is structurally characterized by a chlorine atom at the 1-position and fluorine atoms at the 1,3,3,3-positions, resulting in a highly electronegative and thermally stable compound. Its boiling point is reported as 19–20°C, making it suitable for applications such as refrigerants, blowing agents, and chemical intermediates . Safety data indicate hazards including pressurized gas risks (H280), skin/eye irritation (H315/H319), and respiratory toxicity (H335) .

Preparation Methods

Dehydrohalogenation of CF₃CH₂CHFCl

Reaction Mechanism and Catalytic Systems

The dehydrohalogenation of CF₃CH₂CHFCl to yield 1,3,3,3-tetrafluoropropene (HFO-1234ze) is a well-documented pathway . However, controlled partial dehydrohalogenation or termination of the reaction at intermediate stages can yield 1-chloro-1,3,3,3-tetrafluoropropene. The process involves exposing CF₃CH₂CHFCl to iron-based catalysts, such as FeCl₃, at elevated temperatures (200–400°C) under pressures of 0–200 psig .

Optimized Reaction Conditions

  • Catalyst : FeCl₃ in a fixed-bed reactor.

  • Temperature : 250–350°C (ideal for balancing conversion and selectivity).

  • Contact Time : 10–20 seconds to minimize over-dehydrohalogenation .
    Under these conditions, the reaction selectively removes HCl from CF₃CH₂CHFCl, producing CF₃CH=CF₂ (HFO-1234ze). However, modulating the residence time to 5–10 seconds results in partial conversion, yielding CF₃CH₂CHFCl as a stable intermediate .

Addition Reaction of CHClF₂ and CH₂=CF₂

Liquid-Phase Catalyzed Addition

A two-step synthesis involves the addition of CHClF₂ (chlorodifluoromethane) to CH₂=CF₂ (vinylidene fluoride) in the presence of ligated copper catalysts . This method forms CF₃CH₂CF₂Cl as an intermediate, which is subsequently fluorinated or dehydrohalogenated.

Catalytic Specificity

  • Catalyst : Copper complexes with amine or acetylacetone ligands enhance regioselectivity.

  • Solvent : Polar aprotic solvents (e.g., DMF) at 50–80°C .
    The intermediate CF₃CH₂CF₂Cl is isolated via fractional distillation (boiling point differential: ~15°C vs. reactants) .

Vapor-Phase Fluorination of Chlorinated Precursors

Reactor Design and Process Parameters

The vapor-phase fluorination of CF₃CH₂CHCl₂ (1,1-dichloro-3,3,3-trifluoropropane) using HF over chromium oxide (Cr₂O₃) catalysts at 300–400°C produces CF₃CH₂CHFCl with >70% selectivity .

Key Performance Metrics

ParameterOptimal RangeConversion (%)Selectivity (%)
Temperature350°C8572
HF:Molar Ratio5:19268
Contact Time15 s8875

This method minimizes byproducts like CF₃CH=CF₂ through precise control of HF stoichiometry .

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Dehydrohalogenation : High scalability but requires rigorous control to prevent over-conversion.

  • Addition Reaction : Suitable for small-scale, high-purity production but involves complex catalyst recovery.

  • Vapor-Phase Fluorination : Industrially favored for continuous production but demands corrosion-resistant reactors .

Chemical Reactions Analysis

1-Chloro-1,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:

Common reagents used in these reactions include bases for dehydrochlorination, hydrogen halides for addition reactions, and catalysts for polymerization . The major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Key Properties

  • Molecular Formula : C3HClF3
  • Boiling Point : Approximately 10°C
  • Global Warming Potential : Low compared to traditional refrigerants

Refrigerants

1-Chloro-1,3,3,3-tetrafluoropropene is primarily utilized as a refrigerant in air conditioning systems. Its low global warming potential makes it an environmentally friendly alternative to traditional hydrofluorocarbons (HFCs) and chlorofluorocarbons (CFCs). The Environmental Protection Agency (EPA) has recognized its suitability under regulatory frameworks aimed at reducing greenhouse gas emissions .

Foam Production

This compound serves as a blowing agent in the production of polyurethane foams. Its ability to create stable foam structures while maintaining low environmental impact has led to its adoption in manufacturing rigid and flexible foams for insulation and packaging .

Solvent and Cleaning Agent

Due to its chemical stability and effectiveness in dissolving various substances, this compound is used as a solvent in cleaning applications. It is particularly effective in cleaning electronic components without leaving harmful residues .

Propellant

The compound is also employed as a propellant in aerosol products. Its low toxicity and favorable vapor pressure make it suitable for use in consumer products such as deodorants and personal care items .

Table 1: Comparison of Applications

Application TypeDescriptionEnvironmental Impact
RefrigerantUsed in air conditioning systemsLow global warming potential
Foam ProductionActs as a blowing agent for polyurethane foamsEco-friendly alternative
SolventEffective cleaner for electronicsNon-residual cleaner
PropellantUsed in aerosol productsLow toxicity

Table 2: Synthesis Methods

MethodReactantsYield (%)
Gas-phase reaction1,1,1,3,3-pentachloropropane + Hydrogen FluorideHigh
Liquid-phase fluorinationChlorinated hydrocarbons + Hydrofluoric AcidModerate

Case Study 1: Refrigeration Systems

A study conducted by the EPA evaluated the performance of this compound as a refrigerant in commercial refrigeration systems. Results indicated that systems utilizing this compound demonstrated improved energy efficiency and lower emissions compared to those using traditional HFCs.

Case Study 2: Foam Manufacturing

In a comparative analysis of foam production using various blowing agents, manufacturers reported that replacing HFCs with this compound resulted in enhanced thermal insulation properties while complying with environmental regulations.

Comparison with Similar Compounds

Chemical and Physical Properties

The following table compares key properties of 1-Chloro-1,3,3,3-tetrafluoropropene with structurally related fluorinated propenes and propanes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Double Bond Position Isomerism
This compound 460-71-9 C₃HClF₄ 148.48 19–20 1-position Not specified
E-1-Chloro-3,3,3-trifluoropropene 102687-65-0 C₃H₂ClF₃ 130.49 Not reported 1-position Trans (E) isomer
(Z)-1-Chloro-3,3,3-trifluoropropene 2730-43-0 C₃H₂ClF₃ 130.49 Not reported 1-position Cis (Z) isomer
3-Chloro-1,1,1-trifluoropropane 460-35-5 C₃H₄ClF₃ 132.51 Not reported Saturated propane N/A
trans-1,3,3,3-Tetrafluoropropene (HFO-1234ze(E)) 29118-24-9 C₃H₂F₄ 114.04 -19 (estimated) 1-position Trans isomer
(Z)-1-Chloro-2,3,3,3-tetrafluoropropene (HCFO-1224yd(Z)) 111512-60-8 C₃HClF₄ 148.48 Not reported 1-position Cis isomer

Key Observations :

  • Structural Differences : The chlorine and fluorine substitution patterns significantly influence boiling points and reactivity. For example, the saturated compound 3-Chloro-1,1,1-trifluoropropane lacks a double bond, resulting in higher thermal stability but lower reactivity compared to unsaturated analogs .
  • Isomer Effects : The trans-isomer of 1-Chloro-3,3,3-trifluoropropene (E-form) typically exhibits lower boiling points than cis-isomers due to reduced molecular polarity .

Environmental and Regulatory Profiles

Compound Name Ozone Depletion Potential (ODP) Global Warming Potential (GWP) Regulatory Status
This compound Likely low (HCFO class) <1 (estimated) Under review for VOC exemptions
E-1-Chloro-3,3,3-trifluoropropene Data needed Data needed Classified as hazardous
3-Chloro-1,1,1-trifluoropropane Higher (HCFC class) Moderate Restricted under Montreal Protocol
trans-1,3,3,3-Tetrafluoropropene 0 <1 Exempt from VOC regulations
HCFO-1224yd(Z) Low <1 Emerging refrigerant

Key Observations :

  • Environmental Impact : Chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) like 3-Chloro-1,1,1-trifluoropropane have higher ODP/GWP values and are being phased out. In contrast, hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs), including this compound, are favored for their low GWP (<1) and negligible ODP .

Research Findings and Challenges

  • Thermodynamic Stability : HFO-1234ze(E) exhibits superior thermal stability compared to HCFOs, with critical temperatures and pressures well-documented for industrial use .
  • Catalytic Efficiency : Recent studies highlight chromium-based catalysts for improving yield and selectivity in 1-Chloro-3,3,3-trifluoropropene synthesis, reducing byproduct formation .
  • Toxicity Concerns : While HCFOs have favorable environmental profiles, their acute toxicity (e.g., respiratory hazards in this compound) necessitates stringent handling protocols .

Q & A

Basic Research Questions

Q. What are the optimal catalytic conditions for synthesizing 1-Chloro-1,3,3,3-tetrafluoropropene (HCFO-1233zd) from 1,1,1,3,3-pentafluoropropane (HFC-245fa)?

  • Methodological Answer : The reaction of HFC-245fa with HCl in the gas phase using fluorinated alumina or chromium-based catalysts at 280–350°C yields HCFO-1233zd. Key parameters include:

  • Catalyst selection : Fluorinated alumina achieves higher selectivity (75.2% trans-isomer) compared to Cr/C (lower isomer yield) .
  • Temperature : Optimal range is 310–350°C; exceeding 500°C reduces selectivity due to decomposition .
  • Mole ratio : HFC-245fa:HCl ratios of 1:1 to 1:10 maximize product yield .
    • Data Reference : Table 1 in provides comparative yields under varied catalysts and conditions.

Q. How can gas chromatography (GC) be optimized to distinguish cis/trans isomers of HCFO-1233zd in reaction mixtures?

  • Methodological Answer : Use polar capillary columns (e.g., DB-FFAP) with temperature programming to resolve cis/trans isomers. Co-eluting peaks (e.g., cis-HCFO-1233zd and trans-1,3,3,3-tetrafluoropropene) require tandem GC-MS or retention index matching. Calibration with pure isomer standards is critical for quantification .

Q. What strategies control isomer selectivity (cis vs. trans) during synthesis?

  • Methodological Answer : Catalyst type and reaction temperature dominate isomer distribution. Fluorinated alumina favors trans-HCFO-1233zd (75% selectivity at 310°C), while Cr/C catalysts increase cis-isomer formation. Lower temperatures (280°C) reduce isomerization but may lower conversion rates .

Q. How does the atmospheric reactivity of HCFO-1233zd compare to ethane in ozone formation potential?

  • Methodological Answer : While HCFO-1233zd has a higher molar reactivity (kOH = 1.2 × 10⁻¹² cm³/molecule/s), its higher molecular weight (114 g/mol vs. 30 g/mol for ethane) results in lower ozone formation per gram. Computational models (e.g., MIR scale) should account for molecular weight and regional atmospheric conditions .

Advanced Research Questions

Q. What mechanistic insights explain catalytic C-F activation in HCFO-1233zd functionalization?

  • Methodological Answer : Aluminum chlorofluoride (ACF) catalysts enable hydrogermylation and C-F bond cleavage via Lewis acid-mediated pathways. Isotopic labeling (e.g., D₂ or ¹⁸O₂) and in situ FTIR can track intermediate species. Selectivity toward CF₃ groups is tunable using silanes vs. germanes as hydrogen donors .

Q. How to resolve contradictions in literature data on isomer yields from HFC-245fa dehydrochlorination?

  • Methodological Answer : Systematic variation of reaction parameters (catalyst pre-treatment, HCl flow rate, reactor geometry) is essential. For example, fluorinated alumina pretreated with HF increases active sites, improving trans-selectivity. Discrepancies in Comparative Example 1 ( ) highlight the impact of catalyst deactivation .

Q. What integrated processes enable co-production of HCFO-1233zd with HFO-1234ze (1,3,3,3-tetrafluoropropene)?

  • Methodological Answer : Co-feeding HFC-245fa and HCl with a split-zone reactor design allows sequential dehydrochlorination. Separation via fractional distillation (exploiting boiling point differences: HCFO-1233zd at 19°C vs. HFO-1234ze at -18°C) ensures high purity. Patents describe using ionic liquids for selective extraction .

Q. How to assess the toxicity of HCFO-1233zd intermediates using in vitro models?

  • Methodological Answer : Use human lung epithelial cells (e.g., A549) exposed to vapor-phase HCFO-1233zd. Measure cytotoxicity (LDH assay), oxidative stress (ROS detection), and genotoxicity (Comet assay). Reference animal data ( ) for cross-validation. Computational QSAR models predict metabolite hazards .

Properties

Molecular Formula

C3HClF4

Molecular Weight

148.48 g/mol

IUPAC Name

1-chloro-1,3,3,3-tetrafluoroprop-1-ene

InChI

InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H

InChI Key

PNWJILFKWURCIR-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)Cl)C(F)(F)F

Origin of Product

United States

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